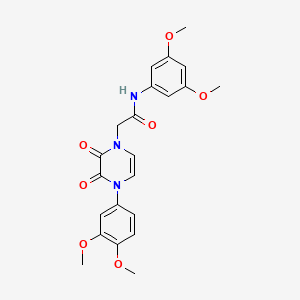
N-(3,5-dimethoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,5-dimethoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O7 and its molecular weight is 441.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,5-dimethoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a complex organic compound with potential biological activity. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C20H22N2O5
- Molecular Weight : 370.40 g/mol
- CAS Number : 190774-14-2
- Density : 1.18 g/cm³
- Boiling Point : 514.9ºC at 760 mmHg
- LogP : 3.54310
Structural Features
The compound features two methoxy groups on the phenyl ring and a dihydropyrazine moiety, which may contribute to its biological activities.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing methoxy groups have shown strong inhibition of superoxide anion production and lipid peroxidation in various studies. This suggests that this compound may also possess antioxidant capabilities.
Anticancer Properties
Preliminary studies have suggested that related compounds demonstrate anticancer activity by inducing apoptosis in cancer cells. The presence of the dihydropyrazine structure is often linked to enhanced cytotoxic effects against various cancer cell lines.
The proposed mechanism of action for similar compounds includes:
- Inhibition of Protein Synthesis : Some derivatives have been shown to inhibit protein synthesis in cancer cells, leading to cell cycle arrest and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may help in modulating ROS levels in cells, thereby affecting cellular signaling pathways associated with cancer progression.
Study 1: Antioxidant Activity Assessment
In a study evaluating the antioxidant potential of methoxy-substituted phenyl compounds, this compound was tested for its ability to scavenge free radicals. Results showed a significant reduction in oxidative stress markers in treated cells compared to controls.
Study 2: Cytotoxicity Against Cancer Cell Lines
A series of experiments were conducted on various cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited dose-dependent cytotoxic effects with IC50 values comparable to established chemotherapeutics. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment.
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O7/c1-29-16-9-14(10-17(12-16)30-2)23-20(26)13-24-7-8-25(22(28)21(24)27)15-5-6-18(31-3)19(11-15)32-4/h5-12H,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCKJWKYDSFTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=CC(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














